molecular formula C22H18ClN3O3 B7885381 Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate

Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No. B7885381
M. Wt: 407.8 g/mol
InChI Key: KHAWROFYLQPWLT-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate involves the reaction of 3-chlorobenzaldehyde with 4-hydroxyacetophenone to form chalcone, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form the pyrazole intermediate. The pyrazole intermediate is then reacted with 6-bromo-2-chloronicotinic acid to form the final product.

Starting Materials
3-chlorobenzaldehyde, 4-hydroxyacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5-amine, 6-bromo-2-chloronicotinic acid, ethyl chloroformate, triethylamine, sodium hydroxide, hydrochloric acid, diethyl ether, dichloromethane, methanol, wate

Reaction
Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and 4-hydroxyacetophenone (1.0 equiv) in methanol and add sodium hydroxide (1.5 equiv). Heat the mixture at reflux for 4 hours to form chalcone., Step 2: Dissolve chalcone (1.0 equiv) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Heat the mixture at reflux for 6 hours to form the pyrazole intermediate., Step 3: Dissolve the pyrazole intermediate (1.0 equiv) and 6-bromo-2-chloronicotinic acid (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Heat the mixture at reflux for 12 hours to form the final product., Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 5: Dissolve the crude product in a mixture of diethyl ether and methanol and add ethyl chloroformate (1.2 equiv) and triethylamine (1.5 equiv). Stir the mixture at room temperature for 2 hours to form the ethyl ester., Step 6: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the pure product as a white solid.

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-3-29-22(28)19-12-18(14-7-9-17(27)10-8-14)20-13(2)25-26(21(20)24-19)16-6-4-5-15(23)11-16/h4-12,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWROFYLQPWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C)C(=C1)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-6-carboxylate

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